![molecular formula C22H19NO5S B2612838 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid CAS No. 879922-49-3](/img/structure/B2612838.png)
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid is a useful research compound. Its molecular formula is C22H19NO5S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Research : Recent studies have explored benzothiazole derivatives as potential anti-TB agents. These compounds were synthesized using various methods, including diazo-coupling, Knoevenagel condensation, and microwave irradiation .
- In Vitro and In Vivo Activity : The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. Benzothiazole derivatives demonstrated better inhibition potency against Mycobacterium tuberculosis .
- Mechanism of Resistance : Research also investigates the mechanism of resistance of existing anti-TB drugs .
- Structure-Activity Relationships : Scientists explore the structure-activity relationships of these derivatives and perform molecular docking studies to identify potent inhibitors with enhanced anti-tubercular activity .
- Application : Benzothiazole-based compounds have shown antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis and Bacillus thuringiensis .
- Diverse Antiviral Activity : Benzothiazole derivatives have been investigated as antiviral agents against various viruses, including dengue, flaviviruses, respiratory syncytial virus, influenza, and herpes simplex viruses .
- HIV Protease Inhibitors : Some derivatives exhibit potential as HIV protease inhibitors .
- Hepatocellular Carcinoma (HCC) : Research suggests that benzothiazole derivatives may have anticancer activity against HepG2 liver cancer cells .
- Ehrlich-Lettre Ascites Carcinoma Cells : These compounds also show promise against Ehrlich-Lettre ascites carcinoma cells .
- Design and Synthesis : Researchers have designed and synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents .
- Substituted Precursors : The synthesis involved substituted 2-amino benzothiazoles and related precursors .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling was used to correlate physicochemical properties with biological activity .
- Diuretic Drugs : Benzothiazole derivatives have been explored as diuretic drugs .
- Anticonvulsants : Some compounds exhibit anticonvulsant properties .
- Dermatological Drugs : Mafenide, a benzothiazole derivative, has dermatological applications .
- Anti-Inflammatory and Antihypertensive Agents : These compounds also show anti-inflammatory and antihypertensive potential .
Anti-Tubercular Activity
Antimicrobial Properties
Antiviral Applications
Anticancer Potential
QSAR Modeling for Antibacterial Agents
Other Therapeutic Applications
Propiedades
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxochromen-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-2-12-10-13-17(11-15(12)24)28-16(7-5-9-19(25)26)20(21(13)27)22-23-14-6-3-4-8-18(14)29-22/h3-4,6,8,10-11,24H,2,5,7,9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJCGRFBTJNFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.